molecular formula C14H13BrN2O3 B1518578 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline CAS No. 1150271-16-1

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Cat. No.: B1518578
CAS No.: 1150271-16-1
M. Wt: 337.17 g/mol
InChI Key: BMWOBECNFSIFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is a chemical compound characterized by its bromine, nitro, and methoxy functional groups attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The reaction conditions typically require careful control of temperature and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the synthesis of 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitroso compounds and nitro derivatives.

  • Reduction: Production of amines and amides.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for organic synthesis.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor binding assays. Its structural features allow it to interact with various biological targets.

Medicine: In medicinal chemistry, this compound can be used to develop new pharmaceuticals. Its ability to undergo chemical modifications makes it a candidate for drug design and optimization.

Industry: The compound's properties are useful in the development of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions allows for the creation of a wide range of products.

Mechanism of Action

The mechanism by which 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-Bromo-N-(3-methoxybenzyl)-4-nitroaniline

  • 2-Bromo-N-(2-methoxybenzyl)-4-nitroaniline

  • 2-Bromo-N-(4-methoxybenzyl)-3-nitroaniline

Uniqueness: 2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. The presence of the methoxy group at the para position on the benzyl ring enhances its stability and solubility compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique chemical properties and versatility make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3/c1-20-12-5-2-10(3-6-12)9-16-14-7-4-11(17(18)19)8-13(14)15/h2-8,16H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWOBECNFSIFRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656333
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150271-16-1
Record name Benzenemethanamine, N-(2-bromo-4-nitrophenyl)-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150271-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]-4-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90656333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(4-methoxybenzyl)-4-nitroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.